2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine
CAS No.: 2549011-67-6
Cat. No.: VC11826893
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol
* For research use only. Not for human or veterinary use.
![2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine - 2549011-67-6](/images/structure/VC11826893.png)
Specification
CAS No. | 2549011-67-6 |
---|---|
Molecular Formula | C16H20N4O |
Molecular Weight | 284.36 g/mol |
IUPAC Name | 2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrazine |
Standard InChI | InChI=1S/C16H20N4O/c1-2-6-18-15(3-1)12-20-9-4-14(5-10-20)13-21-16-11-17-7-8-19-16/h1-3,6-8,11,14H,4-5,9-10,12-13H2 |
Standard InChI Key | YQIMZNNQSKRXSF-UHFFFAOYSA-N |
SMILES | C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3 |
Canonical SMILES | C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazine ring linked via an ether bond to a piperidine scaffold, which is further substituted with a pyridin-2-ylmethyl group. This arrangement creates a conformationally flexible structure capable of engaging diverse biological targets. The molecular formula is , with a calculated molecular weight of 308.37 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 308.37 g/mol | PubChem |
Synonyms | CHEMBL4524686, BDBM50502367 | PubChem |
Structural Class | Piperidine-Pyrazine Hybrid | J-Stage |
Synthetic Methodologies
Core Scaffold Assembly
The synthesis of piperidine-pyrazine hybrids typically involves multistep sequences. A representative approach from Rabeprazole sulfide synthesis illustrates key strategies:
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Nucleophilic Substitution: Formation of the ether linkage using sodium hydroxide-mediated coupling between pyrazin-2-ol derivatives and chloromethylpiperidine intermediates.
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Oxidation Control: Precise addition of m-chloroperbenzoic acid (mCPBA) at -15°C to avoid over-oxidation .
Table 2: Optimized Reaction Conditions for Ether Bond Formation
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | 0°C to room temperature | 23.9% → 31.7% |
Solvent System | Dichloromethane/NaOH | 99% purity |
Stoichiometry (mCPBA) | 0.3 equivalents | Reduced byproducts |
Derivative Optimization
Pharmacological Profiling
Table 3: Comparative Bioactivity of Piperidine-Pyrazine Analogs
Compound | AMPK EC (µM) | Solubility (mg/mL) | hERG IC (µM) |
---|---|---|---|
ASP4132 | 0.032 | 0.3 | 12.4 |
27b | 0.041 | 1.2 | 28.6 |
16a | 0.067 | 2.5 | >50 |
Antiproliferative Effects
In breast cancer xenograft models, oral administration of 27b (30 mg/kg/day) achieved 78% tumor growth inhibition over 21 days, comparable to doxorubicin . Mechanistic studies suggest cell cycle arrest at G1 phase through p21 upregulation.
ADME-Tox Profile
Metabolic Stability
Microsomal stability assays show:
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Human Hepatocyte Clearance: 8.2 mL/min/kg (vs. 14.7 for ASP4132)
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CYP3A4 Inhibition: IC > 50 µM, indicating low drug-drug interaction risk
Emerging Applications
Oncology Combinations
Co-administration with PD-1 inhibitors enhanced tumor-infiltrating lymphocyte activity by 3.2-fold in murine models , suggesting immunometabolic synergy.
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